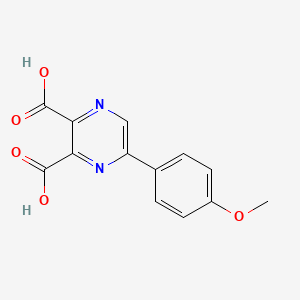

5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)pyrazine-2,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c1-20-8-4-2-7(3-5-8)9-6-14-10(12(16)17)11(15-9)13(18)19/h2-6H,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMYNWLHXNVOJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Two-Dimensional NMR Techniques

While information is available for the parent compound, Pyrazine-2,3-dicarboxylic acid , and for various other derivatives of pyrazine (B50134) or compounds containing a 4-methoxyphenyl (B3050149) group, this data is not applicable to the specific molecule . Generating an article based on related but different compounds would be scientifically inaccurate and would not adhere to the strict instructions provided.

Therefore, a scientifically accurate and detailed article focusing solely on the spectroscopic properties of "5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid" cannot be generated at this time.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular mass and elucidating the structure of compounds through fragmentation analysis. For this compound, the expected molecular formula is C₁₃H₁₀N₂O₅, corresponding to a molecular weight of approximately 286.23 g/mol . In mass spectrometry, this would be observed as the molecular ion peak (M⁺) or, more commonly in techniques like electrospray ionization (ESI), as the protonated molecule [M+H]⁺ at m/z 287 or the deprotonated molecule [M-H]⁻ at m/z 285.

The fragmentation pattern of dicarboxylic acids under electron ionization (EI) or collision-induced dissociation (CID) is often characterized by decarboxylation events. nih.gov The fragmentation of this compound is anticipated to proceed through several key pathways:

Decarboxylation: The primary and most common fragmentation pathway involves the loss of one or both carboxylic acid groups as carbon dioxide (CO₂), each corresponding to a mass loss of 44 Da. This would lead to significant fragment ions at m/z 242 (loss of one CO₂) and m/z 198 (loss of two CO₂).

Loss of Methoxy (B1213986) Group: Fragmentation of the methoxyphenyl moiety is also expected. This can occur through the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, or the loss of a methoxy radical (•OCH₃, 31 Da).

Cleavage of the Aryl-Pyrazine Bond: The bond connecting the methoxyphenyl ring to the pyrazine ring can also cleave, leading to fragments corresponding to the individual ring systems.

The analysis of these characteristic fragment ions allows for the confirmation of the compound's molecular structure. Studies on similar dicarboxylic acids have successfully used fragmentation patterns to identify the positions of carbon atoms and functional groups. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π → π* and n → π* transitions associated with its aromatic systems. The core structure contains two primary chromophores: the pyrazine-2,3-dicarboxylic acid moiety and the 4-methoxyphenyl group.

The pyrazine ring itself is an electron-deficient system, while the methoxyphenyl group, with its electron-donating methoxy group (-OCH₃), acts as an electron-rich system. This combination creates a "push-pull" electronic environment that influences the absorption wavelengths. nih.gov The parent compound, 2,3-Pyrazinedicarboxylic acid, shows a UV-Vis absorption maximum. spectrabase.com The addition of the 4-methoxyphenyl group extends the conjugated π-electron system of the molecule. This extension of conjugation typically results in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to the individual chromophores. physchemres.org

Theoretical studies using time-dependent density functional theory (TD-DFT) on similar aromatic and heterocyclic systems have been employed to predict and interpret electronic transitions. physchemres.org For the title compound, the principal absorption bands are expected in the UV region, likely between 250 and 400 nm, corresponding to the energy required to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not detailed in the available literature, extensive crystallographic studies have been conducted on its parent acid and various derivatives, providing significant insight into the expected structural features.

Studies on pyrazine-2,3-dicarboxylic acid have revealed that the planarity of the molecule and the orientation of the carboxylic acid groups are key structural characteristics. researchgate.net The crystal structures of salts and co-crystals of pyrazine-2,3-dicarboxylic acid show that it readily forms robust hydrogen-bonding networks, often involving centrosymmetric dimers through its carboxylic acid groups. mdpi.com

Derivatives containing both pyrazine and methoxyphenyl moieties have also been characterized. For instance, the crystal structure of 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine demonstrates how the methoxyphenyl ring is oriented relative to the fused heterocyclic system, with a specific dihedral angle between the two rings. nih.gov The solid-state structures are stabilized by a combination of hydrogen bonds and π-π stacking interactions.

The table below summarizes crystallographic data for pyrazine-2,3-dicarboxylic acid and a related methoxyphenyl-pyrazine derivative, illustrating the type of structural information obtained from single-crystal X-ray analysis.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| Pyrazine-2,3-dicarboxylic acid | C₆H₄N₂O₄ | Monoclinic | P2₁/c | a = 9.876 Å, b = 7.502 Å, c = 9.245 Å, β = 100.29° | researchgate.net |

| 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine | C₁₄H₁₁N₃O | Monoclinic | P2₁/c | a = 6.4486 Å, b = 7.3265 Å, c = 24.216 Å, β = 99.31° | nih.gov |

For this compound, PXRD would be employed to:

Confirm Crystalline Nature: A PXRD pattern with sharp, well-defined peaks indicates a well-ordered crystalline material, whereas a broad, featureless pattern suggests an amorphous solid.

Assess Phase Purity: The technique is highly sensitive to the presence of crystalline impurities. If a synthesis produces multiple crystalline forms (polymorphs) or contains unreacted starting materials, each will produce a distinct set of diffraction peaks, allowing for the assessment of the bulk sample's purity.

Identify the Crystalline Phase: The diffraction pattern is a unique fingerprint for a specific crystalline phase. The experimental PXRD pattern can be compared to a reference pattern, either from a database or a pattern calculated from single-crystal XRD data, to confirm the identity of the material. govinfo.gov

Chemical Reactivity and Regioselective Functionalization

Reactivity of the Carboxylic Acid Functionalities

The two carboxylic acid groups at the 2- and 3-positions of the pyrazine (B50134) ring are primary sites of chemical reactivity, engaging in typical acid-base chemistry as well as nucleophilic acyl substitution reactions.

As a dicarboxylic acid, 5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid can undergo two successive deprotonation steps to form a carboxylate and a dicarboxylate anion, respectively. The acidity of the carboxylic acid protons is influenced by the electron-withdrawing nature of the adjacent pyrazine ring. This inductive effect enhances the stability of the resulting carboxylate anions, making the compound a stronger acid than a typical aliphatic dicarboxylic acid.

The protonation and deprotonation equilibria are also influenced by the nitrogen atoms in the pyrazine ring, which can be protonated under strongly acidic conditions. The specific pKa values for this compound are not widely reported in the literature, but they are expected to be in a range that reflects these electronic influences.

Table 1: Expected Protonation/Deprotonation Equilibria

| Equilibrium | Description | Influencing Factors |

| H₃A⁺ ⇌ H₂A + H⁺ | Protonation of a pyrazine nitrogen | Strongly acidic conditions |

| H₂A ⇌ HA⁻ + H⁺ | First deprotonation of a carboxylic acid | Electron-withdrawing pyrazine ring |

| HA⁻ ⇌ A²⁻ + H⁺ | Second deprotonation of a carboxylic acid | Electrostatic repulsion between carboxylate groups |

Note: H₂A represents the neutral this compound molecule.

The carboxylic acid functionalities of this compound readily undergo esterification and amide formation, which are fundamental reactions for modifying the molecule's properties and for its use as a building block in the synthesis of more complex structures.

Esterification: The reaction with alcohols, typically in the presence of an acid catalyst, yields the corresponding mono- or di-esters. The choice of alcohol and reaction conditions (e.g., temperature, reaction time) can be tailored to control the degree of esterification.

Amide Formation: The formation of amides is generally achieved by first activating the carboxylic acids, for example, by converting them to acyl chlorides or by using coupling agents. The subsequent reaction with a primary or secondary amine affords the desired mono- or di-amides. This method is widely employed in the synthesis of biologically active molecules containing the pyrazine scaffold. For instance, various pyrazine-2,3-dicarboxamides have been synthesized and investigated for their potential antiviral activities.

Table 2: Examples of Esterification and Amide Formation Reactions

| Reaction | Reagents and Conditions | Product Type |

| Esterification | Alcohol (e.g., methanol, ethanol), Acid catalyst (e.g., H₂SO₄), Heat | Mono- or Di-ester |

| Amide Formation | 1. Activating agent (e.g., SOCl₂, oxalyl chloride) or Coupling agent (e.g., DCC, EDC) 2. Amine (e.g., primary or secondary amine) | Mono- or Di-amide |

Influence of the 4-Methoxyphenyl (B3050149) Substituent on Reactivity and Selectivity

Electronic Effects: The methoxy (B1213986) group is a strong electron-donating group through resonance, which can partially counteract the electron-withdrawing nature of the pyrazine ring. This can influence the acidity of the carboxylic acid groups and the susceptibility of the pyrazine ring to nucleophilic attack.

Steric Effects: The bulk of the 4-methoxyphenyl group can sterically hinder reactions at the adjacent C-6 position of the pyrazine ring, potentially directing functionalization to the less hindered C-5 position if it were unsubstituted. In the context of the titled compound, it would influence the approach of reagents to the C-6 position.

Regioselectivity: In reactions involving the pyrazine ring, such as direct C-H functionalization or cross-coupling reactions on a di-halogenated derivative, the 4-methoxyphenyl group would be a key directing group. Its electron-donating nature could activate the ortho and para positions of the phenyl ring for electrophilic substitution, although the primary focus here is on the pyrazine core. On the pyrazine ring, its electronic and steric presence would be a determining factor in the regiochemical outcome of further substitutions.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and vibrational frequencies of compounds. For molecules similar in structure to this compound, DFT calculations are typically performed using functionals such as B3LYP combined with basis sets like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. openaccesspub.org

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process yields the most stable conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

For this compound, the optimization process would likely reveal a non-planar structure due to the rotation around the single bond connecting the pyrazine and methoxyphenyl rings. The dihedral angle between these two rings is a critical parameter determined through conformational analysis. Intramolecular hydrogen bonding between the carboxylic acid groups could also influence the final geometry. The optimized structure provides a foundational model for understanding the molecule's steric and electronic properties.

Table 1: Illustrative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length (Å) | C=O (Carboxylic Acid) | ~1.21 |

| C-O (Carboxylic Acid) | ~1.35 | |

| C-O (Methoxy) | ~1.36 | |

| C-C (Inter-ring) | ~1.48 | |

| Bond Angle (°) | O=C-O (Carboxylic Acid) | ~123 |

| C-C-N (Pyrazine Ring) | ~120 | |

| C-O-C (Methoxy) | ~118 | |

| Dihedral Angle (°) | Pyrazine-Phenyl | 45-60 |

Note: This table is illustrative and based on typical values for similar functional groups.

Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions.

By correlating these calculated frequencies with experimental spectroscopic data, a detailed assignment of the vibrational modes can be achieved. For this compound, key vibrational modes would include the O-H and C=O stretching of the carboxylic acid groups, the C-H stretching of the aromatic rings, and the C-O stretching of the methoxy group. The analysis of these vibrations provides a spectroscopic signature of the molecule. researchgate.netnih.gov

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3400-3500 |

| C-H Stretch (Aromatic) | Phenyl/Pyrazine | 3000-3100 |

| C=O Stretch | Carboxylic Acid | 1700-1750 |

| C=C/C=N Stretch | Phenyl/Pyrazine | 1450-1600 |

| C-O Stretch | Methoxy/Carboxylic Acid | 1250-1300 |

| O-H Bend | Carboxylic Acid | 1350-1450 |

Note: This table is illustrative and based on characteristic vibrational frequencies for these functional groups.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of molecular orbitals, particularly the frontier orbitals, is crucial for understanding a molecule's electronic properties and chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO is likely to be distributed over the electron-deficient pyrazine dicarboxylic acid moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. schrodinger.com A smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the feasibility and regioselectivity of chemical reactions. wikipedia.org The interaction between the HOMO of one molecule and the LUMO of another is the primary driving force for many chemical reactions. libretexts.org

By analyzing the distribution and symmetry of the HOMO and LUMO of this compound, predictions can be made about its behavior in various reactions. For example, the regions of the molecule where the HOMO is largest are the most probable sites for electrophilic attack, while the regions with the largest LUMO density are the most susceptible to nucleophilic attack. This analysis is fundamental to understanding the molecule's reactivity profile.

Table 3: Illustrative Frontier Orbital Properties

| Property | Description | Significance for this compound |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy suggests stronger nucleophilicity. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy suggests stronger electrophilicity. |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Relates to chemical reactivity and stability. A smaller gap implies higher reactivity. |

Note: This table provides a conceptual overview of frontier orbital properties.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular bonding and interaction among bonds. It provides a localized picture of the electron density in a molecule, allowing for the investigation of charge transfer and hyperconjugative interactions. nih.gov

For this compound, NBO analysis can reveal significant intramolecular charge transfer from the electron-donating methoxyphenyl group to the electron-withdrawing pyrazine dicarboxylic acid portion of the molecule. The analysis quantifies the stabilization energies associated with these interactions, which are typically represented as donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. This provides a deeper understanding of the electronic delocalization and stability of the molecule. nih.gov

Table 4: Illustrative NBO Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(O) Methoxy | π(C-C) Phenyl | ~20-30 | Resonance/Hyperconjugation |

| π(C-C) Phenyl | π(C-N) Pyrazine | ~5-15 | Intramolecular Charge Transfer |

| LP(N) Pyrazine | σ*(C-C) Carboxyl | ~2-5 | Hyperconjugation |

Note: This table is illustrative. E(2) represents the stabilization energy associated with the i → j delocalization.

Coordination Chemistry and Supramolecular Assembly

Ligand Design Principles and Coordination Modes of Pyrazine-2,3-dicarboxylates

Pyrazine-2,3-dicarboxylic acid (H₂pzdc) and its derivatives are multifunctional ligands capable of bridging metal centers to form architectures of varying dimensionality, from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. researchgate.net The versatility of these ligands stems from the presence of multiple coordination sites.

The pyrazine-2,3-dicarboxylate ligand possesses six potential donor atoms: two nitrogen atoms on the pyrazine (B50134) ring and four oxygen atoms from the two carboxylate groups. researchgate.net This abundance of coordination sites allows for a rich variety of binding modes. The pyrazine nitrogen atoms can bridge two different metal centers, a common feature in creating extended polymer chains. nih.govacs.org Simultaneously, the carboxylate groups can coordinate to metal ions in several ways:

Monodentate: One oxygen atom binds to a single metal center. chempap.org

Bidentate Chelating: Both oxygen atoms of a single carboxylate group bind to the same metal center.

Bidentate Bridging: Each oxygen atom of a carboxylate group binds to a different metal ion.

The combination of these modes allows the ligand to act as a versatile linker. For instance, the pyrazine-2,3-dicarboxylate ligand can act as a bridging ligand through both the carboxylate oxygen atoms and the pyrazine ring nitrogen atoms, facilitating the construction of robust coordination polymers. researchgate.net The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions (e.g., pH, solvent), and the presence of other competing ligands. researchgate.netnih.gov

Table 1: Common Coordination Modes of Pyrazine-2,3-dicarboxylate Ligands

| Coordination Mode | Description | Donor Atoms Involved |

|---|---|---|

| Bridging | Ligand connects two or more metal centers. | N atoms of pyrazine ring, O atoms of carboxylates. |

| Chelating | A single carboxylate group binds to one metal center. | Two O atoms from one carboxylate group. |

| Monodentate | A single donor atom binds to a metal center. | One O atom from a carboxylate group. |

| Mixed Mode | A combination of bridging and chelating modes. | N atoms and O atoms. |

The introduction of a 4-methoxyphenyl (B3050149) group at the 5-position of the pyrazine ring is expected to significantly influence the ligand's coordination behavior. Substituents can alter the electronic properties and steric profile of the ligand, thereby directing the self-assembly process and the final architecture of the metal complex. rsc.org

Electronic Effects: The methoxy (B1213986) group (-OCH₃) is an electron-donating group. Its presence increases the electron density on the pyrazine ring, which can enhance the donor ability of the pyrazine nitrogen atoms, potentially leading to stronger metal-ligand bonds.

Steric Effects: The bulky 4-methoxyphenyl group can introduce steric hindrance, influencing the coordination geometry around the metal center. This can prevent the formation of certain structures that are common for the unsubstituted parent ligand and instead favor alternative, less sterically crowded arrangements.

Supramolecular Interactions: The aromatic methoxyphenyl ring provides an additional site for non-covalent interactions, such as π-π stacking. These interactions can play a crucial role in stabilizing the crystal packing of the resulting coordination polymers, leading to the formation of unique 3D supramolecular networks from lower-dimensional coordination chains or layers. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazine-2,3-dicarboxylate ligands is typically achieved through hydrothermal or solvothermal methods, where the metal salt and the ligand are reacted in a suitable solvent at elevated temperatures. researchgate.net These methods facilitate the crystallization of the resulting coordination polymers. Characterization is performed using techniques such as single-crystal X-ray diffraction, infrared spectroscopy, and thermal analysis. researchgate.netnih.gov

Pyrazine-2,3-dicarboxylic acid readily forms coordination polymers with a wide range of d-block transition metals. The geometry of the resulting complexes is highly dependent on the coordination preferences of the specific metal ion. For instance, Zn(II) and Cd(II), with their flexible coordination spheres, have been shown to form diverse structures with this ligand, ranging from 1D chains to 2D layers and 3D frameworks. researchgate.netresearchgate.netnih.gov Similarly, complexes with Co(II), Ni(II), and Cu(II) have been synthesized and structurally characterized, often exhibiting interesting magnetic properties due to the bridging nature of the ligand. researchgate.netchempap.orgnih.gov The reaction of a pyrazine-2,3-dicarboxamide (B189462) derivative with silver(I) has been shown to produce a 3D coordination polymer. nih.govresearchgate.net

Table 2: Examples of Metal Complexes with Pyrazine-2,3-dicarboxylate (H₂pzdc)

| Metal Ion | Compound Formula | Dimensionality | Reference |

|---|---|---|---|

| Zn(II) | [Zn(pzdc)·3H₂O]·H₂O |

1D Square-wave chain | researchgate.net |

| Zn(II) | [Zn₂(pzdc)₂·4H₂O]·2.5H₂O |

1D Ladder-like chain | researchgate.net |

| Cd(II) | [Cd(pzdc)(H₂O)] |

3D Framework | researchgate.net |

| Cd(II) | [Cd(pdc)]n |

2D Layer | nih.gov |

| Cu(II) | {[Cu(pz(COO)₂)(NH₃)₂]·H₂O}n |

Polymeric chains | researchgate.net |

| Co(II) | [Co(2,3-pdc)(H₂O)₂]n ·2nH₂O |

1D Chain | chempap.org |

| Pb(II) | Pb₂Cl₂(Hpzdc)₂(H₂O)₂ |

1D Chain | researchgate.net |

The incorporation of a secondary, or auxiliary, ligand into the reaction system is a powerful strategy for modifying and controlling the structures of coordination polymers. researchgate.netacs.org These auxiliary ligands, often N-donor compounds like 1,10-phenanthroline (B135089) or 2,2'-bipyridine, compete for coordination sites on the metal ion. researchgate.net

This competition can prevent the pyrazine-2,3-dicarboxylate ligand from fully saturating the metal's coordination sphere, thus reducing the dimensionality of the resulting network. For example, a system that might form a 3D network with the dicarboxylate ligand alone could be induced to form 1D chains or discrete dinuclear complexes in the presence of a bulky chelating ligand like phenanthroline. researchgate.net This approach allows for fine-tuning of the final architecture and properties of the material.

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the use of the chemical compound 5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid as a ligand in the design and synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers.

Consequently, it is not possible to generate the requested article focusing on the coordination chemistry, supramolecular assembly, and structural diversity of MOFs derived from this particular compound. The creation of scientifically accurate and detailed content for the specified outline requires existing research findings, structural data, and synthesis methodologies that are not present in the public domain for this specific molecule.

Providing an article without this foundational research would result in speculation or the presentation of irrelevant information, which would not adhere to the required standards of scientific accuracy and strict focus on the subject compound. Further investigation into this specific ligand is necessary within the scientific community before a detailed analysis of its coordination chemistry can be compiled.

Research Applications in Advanced Materials Science

Optoelectronic Materials

The inherent photophysical properties of the pyrazine (B50134) ring system, coupled with the electronic influence of the methoxyphenyl substituent, make 5-(4-methoxyphenyl)pyrazine-2,3-dicarboxylic acid a promising candidate for the creation of novel optoelectronic materials.

The pyrazine moiety, a nitrogen-containing heterocycle, is a well-known component in various fluorescent and luminescent materials. The luminescence in such compounds often arises from π-π* or n-π* electronic transitions within the aromatic system. The emission properties can be finely tuned by the introduction of substituents. In this compound, the electron-donating methoxy (B1213986) group can enhance the fluorescence quantum yield and modulate the emission wavelength.

Furthermore, this dicarboxylic acid can act as a ligand to form metal-organic frameworks (MOFs) or coordination polymers with metal ions, particularly lanthanides. bohrium.comnih.govosti.gov The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at its characteristic wavelength. This process, known as the antenna effect, is crucial for developing highly luminescent materials for applications in lighting, displays, and bio-imaging. osti.gov The luminescence of such MOFs can be influenced by the choice of the metal ion and the coordination environment provided by the ligand. bohrium.comrsc.org

| Luminescent Phenomenon | Origin | Potential Modulating Factors |

|---|---|---|

| Fluorescence | π-π* or n-π* transitions in the pyrazine ring | Solvent polarity, pH, substituent effects (methoxyphenyl group) |

| Phosphorescence | Intersystem crossing to a triplet state | Coordination to heavy metal ions |

| Lanthanide-based Luminescence | Energy transfer from the ligand to the metal ion (Antenna Effect) | Choice of lanthanide ion (e.g., Eu3+, Tb3+), ligand-metal distance and geometry |

Pyrazine derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net In OLEDs, materials with high fluorescence quantum yields and good charge transport properties are required. The structural features of this compound suggest its potential as a building block for emissive or charge-transporting layers. Lead complexes of similar heterocyclic ligands have been explored for their application in OLEDs.

In the context of OPVs, pyrazine-based organic sensitizers have been synthesized for dye-sensitized solar cells (DSSCs). mdpi.compsecommunity.orgresearchgate.net These molecules typically possess a donor-π-acceptor (D-π-A) structure. The pyrazine ring can function as an effective electron-accepting unit. mdpi.com Although this compound itself does not fit the typical D-π-A architecture for a sensitizer, its derivatives could be chemically modified to serve this purpose. For instance, the carboxylic acid groups can act as anchoring groups to a semiconductor surface like TiO₂, a common component in DSSCs. The methoxyphenyl group can act as an electron donor. Further molecular engineering could lead to efficient photosensitizers for solar energy conversion. mdpi.comrsc.org

Catalytic Applications of Metal-Organic Frameworks and Coordination Polymers

The dicarboxylic acid functionality of this compound makes it an excellent candidate for the construction of porous metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest for their catalytic applications due to their high surface area, tunable porosity, and the presence of catalytically active metal sites.

MOFs constructed from metal ions and organic linkers can possess coordinatively unsaturated metal sites that act as Lewis acids. rsc.orgst-andrews.ac.uk These Lewis acidic sites can catalyze a variety of organic reactions. MOFs synthesized from pyrazine-dicarboxylic acid derivatives have been shown to be effective heterogeneous catalysts. nih.govfigshare.com For instance, a MOF containing Fe(II) and Ag(I) ions and 2-pyrazinecarboxylic acid has demonstrated size-selective Lewis acid catalysis. nih.govfigshare.com A MOF built with this compound could potentially exhibit similar catalytic activity, with the pore size and chemical environment being tunable by the choice of the metal center and synthesis conditions.

Furthermore, iron-containing MOFs or coordination polymers can act as catalysts for Fenton-like processes. The Fenton reaction involves the generation of highly reactive hydroxyl radicals from hydrogen peroxide, catalyzed by iron ions, and is widely used for the degradation of organic pollutants. scispace.comnih.govmdpi.com An iron-based MOF utilizing this compound as a ligand could serve as a robust and recyclable heterogeneous catalyst for advanced oxidation processes in water treatment. dntb.gov.uamdpi.com

| Catalytic Process | Active Sites | Potential Reactions | Advantages |

|---|---|---|---|

| Lewis Acid Catalysis | Coordinatively unsaturated metal centers (e.g., Zn2+, Cu2+, Fe3+) | Aldol condensation, Friedel-Crafts reaction, cyanosilylation | Heterogeneous, recyclable, shape/size selectivity |

| Fenton-like Reactions | Iron centers within the framework | Degradation of organic dyes and pollutants in water | Reusable catalyst, potential for activity at neutral pH |

Applications as Ligands for Functional Metal Complexes in Specific Research Areas

Beyond the formation of extended MOF structures, this compound can act as a versatile ligand for the synthesis of discrete functional metal complexes. The two carboxylic acid groups and the two nitrogen atoms of the pyrazine ring offer multiple coordination sites, allowing for the formation of mononuclear or polynuclear complexes with diverse geometries and properties. nih.govresearchgate.netrsc.orgnih.gov

The nature of the metal ion coordinated to the ligand will largely determine the properties and potential applications of the resulting complex. For example, complexes with paramagnetic metal ions such as gadolinium(III) or manganese(II) could be investigated as contrast agents for magnetic resonance imaging (MRI). Lanthanide complexes, as mentioned earlier, are of interest for their unique photophysical properties. mdpi.comnih.govrsc.orgresearchgate.net Complexes with redox-active metals like iron, copper, or ruthenium could find applications in catalysis or as models for biological systems. The specific coordination environment provided by the 5-(4-methoxyphenyl)pyrazine-2,3-dicarboxylate ligand can influence the reactivity and stability of these metal complexes.

Sensing Applications (e.g., Acid-Base Indicators)

The presence of both acidic (carboxylic acid) and basic (pyrazine nitrogen) functional groups in this compound suggests its potential for applications in chemical sensing, particularly as an acid-base indicator. The protonation state of the molecule will change with pH, which in turn can affect its electronic and photophysical properties. nih.gov

This pH-dependent behavior could lead to changes in its UV-Visible absorption or fluorescence emission spectra, forming the basis for a colorimetric or fluorometric pH sensor. For instance, the lone pair of electrons on the pyrazine nitrogen atoms can be protonated in acidic conditions, which would alter the electronic structure of the molecule and likely lead to a change in its absorption or emission properties. Similarly, the deprotonation of the carboxylic acid groups at higher pH would also induce spectral changes.

Furthermore, luminescent MOFs constructed from this ligand could be employed as chemical sensors. researchwithrutgers.comnih.gov The luminescence of these materials can be quenched or enhanced in the presence of specific analytes, allowing for their sensitive and selective detection. The porous nature of MOFs can allow for the selective binding of guest molecules, leading to a specific sensor response.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Findings on 5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic Acid

While dedicated research on this compound is still emerging, its academic significance can be inferred from the extensive studies on its parent molecule, pyrazine-2,3-dicarboxylic acid, and related derivatives. The primary academic contribution of this compound lies in its potential as a multifunctional organic linker for the synthesis of coordination polymers and metal-organic frameworks (MOFs).

The pyrazine-2,3-dicarboxylic acid moiety is a well-established building block in the construction of diverse coordination networks, ranging from one-dimensional chains to complex three-dimensional frameworks. orientjchem.org Its nitrogen atoms within the pyrazine (B50134) ring and the oxygen atoms of the two carboxylate groups provide multiple coordination sites, allowing for versatile binding modes with various metal ions. orientjchem.org

The introduction of the 4-methoxyphenyl (B3050149) group at the 5-position of the pyrazine ring is anticipated to introduce several key features:

Modulation of Electronic Properties: The electron-donating nature of the methoxy (B1213986) group can influence the electronic structure of the pyrazine ring, which in turn can affect the photophysical properties, such as luminescence, of the resulting coordination polymers. mdpi.com

Steric Influence and Structural Control: The bulky methoxyphenyl group can play a crucial role in directing the self-assembly process during the formation of coordination polymers, potentially leading to novel topologies and framework architectures. The position of the methoxy group can impact the crystal packing and intermolecular interactions. mdpi.com

Enhanced Functionality: The methoxyphenyl group can provide additional sites for intermolecular interactions, such as π-π stacking and hydrogen bonding, which can further stabilize the resulting crystal structures and influence their properties.

Key findings on related pyrazine dicarboxylic acid-based materials have demonstrated their potential in various applications, including gas storage, catalysis, and sensing. rsc.orgresearchgate.net It is therefore reasonable to project that MOFs constructed from this compound could exhibit enhanced or novel functionalities in these areas.

Table 1: Anticipated Contributions of this compound

| Feature | Anticipated Contribution |

| Pyrazine-2,3-dicarboxylic acid core | Provides multiple coordination sites for the construction of coordination polymers and MOFs. |

| 4-Methoxyphenyl substituent | Modulates electronic properties, influences crystal packing, and introduces additional functionalities. |

| Overall molecular structure | Enables the design of novel materials with potentially enhanced luminescent, catalytic, or sensing properties. |

Unaddressed Research Questions and Challenges in its Synthesis and Characterization

Despite its potential, the synthesis and characterization of this compound present several unaddressed research questions and challenges.

Synthesis:

The synthesis of substituted pyrazine-2,3-dicarboxylic acids is not always straightforward. While methods exist for the synthesis of the parent pyrazine-2,3-dicarboxylic acid, often through the oxidation of quinoxaline (B1680401), the introduction of a specific substituent at a defined position on the pyrazine ring can be challenging. orgsyn.orggoogle.com Key challenges include:

Regioselectivity: Achieving the selective introduction of the 4-methoxyphenyl group at the 5-position of the pyrazine ring can be a significant hurdle. The synthesis may result in a mixture of isomers, requiring complex purification procedures.

Starting Material Availability: The availability of suitable starting materials for the targeted synthesis of this specific isomer may be limited.

Characterization:

Thorough characterization is crucial to confirm the structure and purity of the synthesized compound. While standard analytical techniques are employed, some challenges may arise:

Spectroscopic Analysis: Unambiguous assignment of signals in 1H and 13C NMR spectra to the specific protons and carbons of the this compound isomer is essential. Detailed 2D NMR studies, such as COSY, HSQC, and HMBC, would be required to confirm the connectivity and differentiate it from other possible isomers. orientjchem.orgtubitak.gov.tr

Crystallographic Analysis: Obtaining single crystals of sufficient quality for X-ray diffraction analysis is the definitive method for structure elucidation. However, crystallization can be a challenging step, and in its absence, definitive proof of the isomeric structure can be difficult.

Purity Assessment: Ensuring the absence of isomeric impurities is critical, as their presence could significantly impact the properties of any resulting coordination polymers.

Table 2: Research Questions and Challenges

| Area | Unaddressed Questions and Challenges |

| Synthesis | How to achieve high regioselectivity in the introduction of the 4-methoxyphenyl group? What are the optimal reaction conditions to maximize yield and purity? Are there readily available and cost-effective starting materials? |

| Characterization | How to unambiguously assign all spectroscopic signals to confirm the desired isomeric structure? What are the optimal conditions for obtaining single crystals for X-ray diffraction? How to effectively quantify and remove any isomeric impurities? |

Prospective Directions for Future Academic and Materials-Focused Research Utilizing the Compound's Unique Architecture

The unique architecture of this compound opens up several promising avenues for future academic and materials-focused research.

Academic Research:

Coordination Chemistry: A systematic investigation of the coordination behavior of this ligand with a wide range of metal ions, including transition metals and lanthanides, would be of fundamental academic interest. This would allow for the exploration of how the interplay between the pyrazine-dicarboxylate core and the methoxyphenyl substituent influences the resulting coordination geometries and framework topologies. mdpi.com

Supramolecular Chemistry: The study of non-covalent interactions, such as hydrogen bonding and π-π stacking, in the solid-state structures of this compound and its coordination polymers would provide valuable insights into crystal engineering principles.

Computational Studies: Density Functional Theory (DFT) calculations could be employed to predict the electronic structure, coordination preferences, and potential photophysical properties of this ligand and its metal complexes, guiding experimental efforts.

Materials-Focused Research:

Luminescent Materials: The combination of the pyrazine core, known to participate in ligand-to-metal charge transfer, and the electronically active methoxyphenyl group makes this compound a prime candidate for the development of luminescent MOFs. acs.orgosti.gov These materials could find applications in sensing, bio-imaging, and solid-state lighting. The methoxy group's influence on the emission properties would be a key area of investigation. mdpi.com

Catalysis: The porous nature of MOFs derived from this ligand could be exploited for catalytic applications. The functionalized pores could provide specific active sites for various organic transformations.

Sensing Applications: MOFs with tailored pore environments and active sites can be designed for the selective detection of small molecules, ions, or biomolecules. The methoxyphenyl group could enhance the selectivity and sensitivity of such sensors.

Table 3: Future Research Directions

| Research Area | Prospective Directions |

| Academic | Systematic study of coordination with various metals. Investigation of supramolecular interactions. Computational modeling of electronic and structural properties. |

| Materials-Focused | Development of luminescent MOFs for sensing and lighting. Exploration of catalytic applications in organic synthesis. Design of selective chemical sensors. |

Q & A

Q. What are the established synthetic routes for 5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid, and how do reaction conditions influence yield?

The synthesis of pyrazinecarboxylic acid derivatives often involves cyclization reactions. For example, similar compounds are synthesized via cyclization of substituted hydrazides using phosphorous oxychloride at 120°C . Optimization of solvent choice (e.g., polar aprotic solvents) and temperature control (100–130°C) is critical to achieving yields >70%. Precursor purification, such as recrystallization of intermediates, can mitigate side reactions .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Structural confirmation requires a combination of spectral and crystallographic methods:

- IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretches at ~1700 cm⁻¹) .

- NMR (¹H and ¹³C) confirms substituent positions, with methoxy protons resonating at δ 3.8–4.0 ppm .

- Single-crystal X-ray diffraction provides definitive stereochemical data, with disorder analysis ensuring accuracy in bond lengths (mean C–C = 0.006 Å) .

Q. How can researchers assess the biological activity of this compound in preclinical studies?

Standard protocols include:

- In vitro assays : Test against bacterial strains (e.g., Mycobacterium tuberculosis for antimycobacterial potential) at concentrations of 1–100 µM, monitoring IC₅₀ values .

- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa or MCF-7) with MTT assays, comparing results to control compounds like doxorubicin .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact the compound’s bioactivity and selectivity?

Structure-activity relationship (SAR) studies reveal that:

- Methoxy group position : Para-substitution (4-methoxyphenyl) enhances membrane permeability compared to ortho-substituted analogs .

- Carboxylic acid esterification : Methyl/ethyl esters improve solubility (logP reduction by ~1.5 units) but may reduce target binding affinity . Computational docking (e.g., AutoDock Vina) can predict interactions with enzymes like dihydrofolate reductase .

Q. What computational strategies can accelerate the design of derivatives with improved pharmacokinetic properties?

Integrate quantum chemical calculations (e.g., DFT for reaction path optimization) with machine learning models to predict solubility and metabolic stability. For example:

Q. How should researchers address contradictions in reported biological data across studies?

Discrepancies in IC₅₀ values (e.g., ±20% variability) may arise from assay conditions (e.g., serum concentration in cell media). Mitigation strategies include:

- Standardized protocols : Use CLSI guidelines for antimicrobial testing .

- Meta-analysis : Compare data across >3 independent studies, applying statistical weighting to account for sample size .

Q. What methodologies optimize solubility and stability of this compound for in vivo studies?

Q. How can experimental design principles (DoE) optimize reaction scalability?

Apply factorial design (e.g., 2³ matrix) to test variables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.